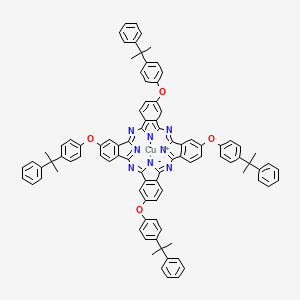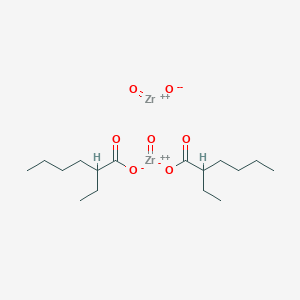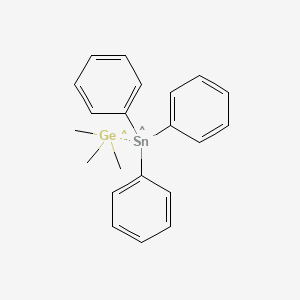
Trimethylgermanyltriphenyltin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylgermanyltriphenyltin is an organometallic compound with the molecular formula C21H24GeSn It consists of a germanium atom bonded to three methyl groups and a tin atom bonded to three phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylgermanyltriphenyltin can be synthesized through the reaction of trimethylgermanium chloride with triphenyltin hydride. The reaction typically occurs in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere. The reaction conditions include:
Temperature: 60-80°C
Solvent: Tetrahydrofuran (THF) or toluene
Reaction Time: 12-24 hours
The reaction proceeds as follows:
(CH3)3GeCl+(C6H5)3SnHPd/C(CH3)3GeSn(C6H5)3+HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include:
Preparation of Reactants: High-purity trimethylgermanium chloride and triphenyltin hydride are prepared or procured.
Reaction Setup: The reaction is carried out in large reactors equipped with temperature control and inert gas purging systems.
Catalyst Addition: Palladium on carbon is added to the reaction mixture.
Reaction Monitoring: The reaction progress is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Product Isolation: The product is isolated by filtration, followed by purification using recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylgermanyltriphenyltin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium and tin oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The methyl and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and tin dioxide (SnO2)
Reduction: Trimethylgermanium and triphenyltin
Substitution: Various substituted organometallic compounds depending on the reagents used
Aplicaciones Científicas De Investigación
Trimethylgermanyltriphenyltin has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism by which trimethylgermanyltriphenyltin exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in electron transfer reactions, thereby modulating cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylgermanium chloride (C3H9GeCl)
- Triphenyltin hydride (C18H16Sn)
- Tetramethylgermanium (C4H12Ge)
- Triphenyltin chloride (C18H15ClSn)
Uniqueness
Trimethylgermanyltriphenyltin is unique due to the presence of both germanium and tin atoms in its structure. This dual-metal composition imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill. Its ability to undergo a wide range of chemical reactions and form stable complexes with various ligands further enhances its versatility in scientific research.
Propiedades
Número CAS |
20213-95-0 |
|---|---|
Fórmula molecular |
C21H24GeSn |
Peso molecular |
467.8 g/mol |
InChI |
InChI=1S/3C6H5.C3H9Ge.Sn/c3*1-2-4-6-5-3-1;1-4(2)3;/h3*1-5H;1-3H3; |
Clave InChI |
IDDYPOMIAAUTSP-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)C.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


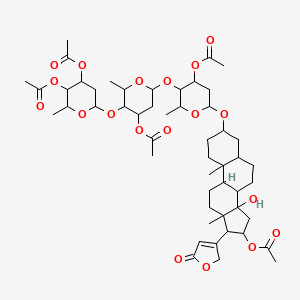
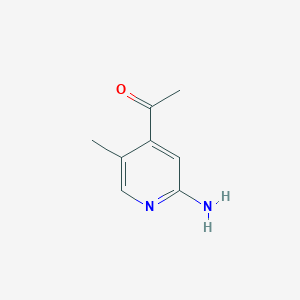
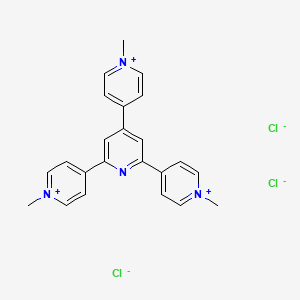
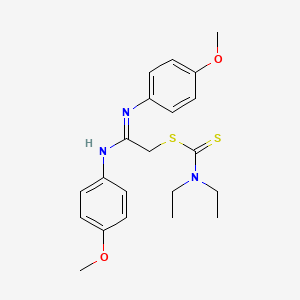
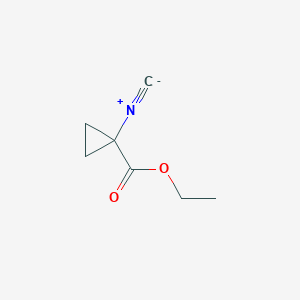
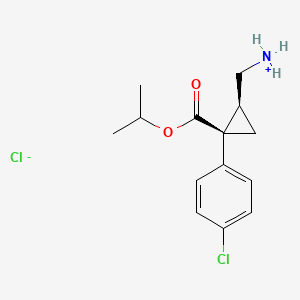
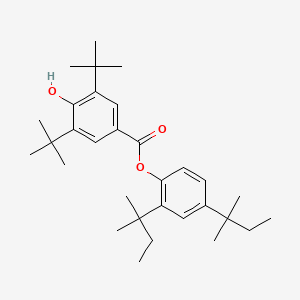

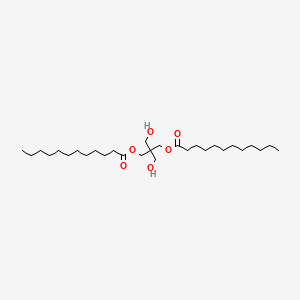
![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
